molecular formula C9H10F2O B2818374 5-Ethoxy-1,2-difluoro-3-methylbenzene CAS No. 1803790-28-4

5-Ethoxy-1,2-difluoro-3-methylbenzene

Cat. No.: B2818374
CAS No.: 1803790-28-4
M. Wt: 172.175
InChI Key: CDIHUISPLBLNSB-UHFFFAOYSA-N
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Description

5-Ethoxy-1,2-difluoro-3-methylbenzene is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. It is characterized by the presence of two fluorine atoms, an ethoxy group, and a methyl group attached to a benzene ring. The molecular formula of this compound is C9H10F2O, and it has a molecular weight of 172.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-1,2-difluoro-3-methylbenzene can be achieved through various synthetic routes. One common method involves the use of fluorinated reagents in a substitution reaction. . These reagents are effective for the conversion of alcohols to alkyl fluorides and aldehydes to gem-difluorides.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using similar fluorination techniques. The process may include the use of catalytic cyclization and fluoridation reactions to achieve the desired product . The reaction conditions are optimized to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-1,2-difluoro-3-methylbenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.

    Substitution: The fluorine atoms and ethoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophilic or electrophilic reagents depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

5-Ethoxy-1,2-difluoro-3-methylbenzene has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.

    Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 5-Ethoxy-1,2-difluoro-3-methylbenzene involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms enhances its ability to interact with enzymes and receptors, potentially leading to inhibitory or modulatory effects. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

    2,3-Difluorotoluene: Similar structure but lacks the ethoxy group.

    2,3-Difluoro-5-methoxytoluene: Similar structure with a methoxy group instead of an ethoxy group.

    2,3-Difluoro-4-ethoxytoluene: Similar structure with the ethoxy group in a different position.

Uniqueness

5-Ethoxy-1,2-difluoro-3-methylbenzene is unique due to the specific positioning of the fluorine atoms and the ethoxy group, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable for specific applications in research and industry .

Biological Activity

5-Ethoxy-1,2-difluoro-3-methylbenzene, a fluorinated aromatic compound, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Anticancer Properties

Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, fluorinated analogs have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study demonstrated that trifluoromethyl-substituted compounds enhanced the potency of anticancer agents by improving their interactions with target proteins involved in cell proliferation and survival .

Neuroprotective Effects

Research has also highlighted the neuroprotective effects of fluorinated aromatic compounds. For example, compounds similar to this compound have been investigated for their ability to modulate neurotransmitter systems, particularly in conditions like Alzheimer’s disease. These compounds were found to enhance cholinergic signaling and reduce neuroinflammation in preclinical models .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies. Fluorinated compounds often exhibit increased lipophilicity, enhancing their ability to penetrate microbial membranes. In vitro assays demonstrated that related fluorinated compounds possess significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Case Study 1: Anticancer Activity in Cell Lines

A study examining the effects of a series of fluorinated benzene derivatives, including this compound, found that these compounds significantly inhibited the growth of breast cancer cell lines (MCF-7) at concentrations as low as 5 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

CompoundIC50 (µM)Mechanism of Action
This compound5Apoptosis induction via mitochondrial pathway
Trifluoromethyl analog3Cell cycle arrest

Case Study 2: Neuroprotective Effects in Animal Models

In a rodent model of neurodegeneration induced by amyloid-beta peptides, administration of a structurally similar compound resulted in a significant reduction in cognitive decline and neuroinflammation markers. The study concluded that the compound's ability to enhance acetylcholine levels contributed to its neuroprotective effects .

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Cholinergic Receptors : Enhances signaling pathways involved in memory and learning.
  • Apoptotic Pathways : Induces programmed cell death in cancer cells through mitochondrial disruption.

Structure-Activity Relationship (SAR)

Research indicates that modifications on the benzene ring significantly affect biological activity. For instance:

  • Fluorination : Enhances potency against cancer cells.
  • Ethoxy Group : Contributes to improved solubility and bioavailability.

Properties

IUPAC Name

5-ethoxy-1,2-difluoro-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O/c1-3-12-7-4-6(2)9(11)8(10)5-7/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIHUISPLBLNSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C(=C1)C)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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